3-Benzyl-1,1-dimethylurea
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Overview
Description
3-Benzyl-1,1-dimethylurea is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, where the hydrogen atoms on the nitrogen are replaced by a benzyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyl-1,1-dimethylurea can be synthesized through the nucleophilic addition of benzylamine to dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzyl isocyanate with dimethylamine in the presence of a catalyst. This method allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the benzyl group, followed by the addition of the desired substituent.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the substituent used.
Scientific Research Applications
3-Benzyl-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,3-dimethylurea: Similar structure but with different substitution patterns on the urea moiety.
3-Cyclohexyl-1,1-dimethylurea: Contains a cyclohexyl group instead of a benzyl group.
1,3-Dimethylurea: Lacks the benzyl group, making it less hydrophobic and with different reactivity
Uniqueness
3-Benzyl-1,1-dimethylurea is unique due to the presence of the benzyl group, which imparts specific chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
35376-72-8 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-benzyl-1,1-dimethylurea |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)11-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
InChI Key |
QJYLGBWWVUPNEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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